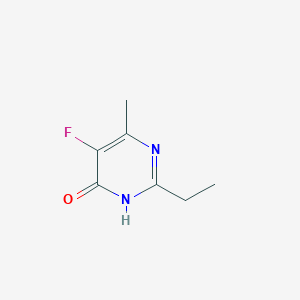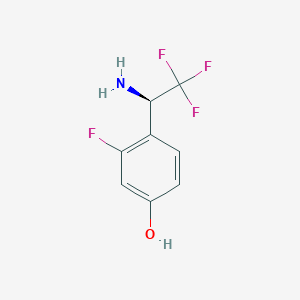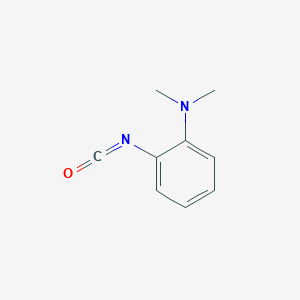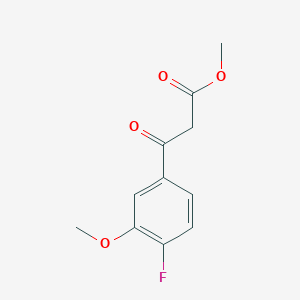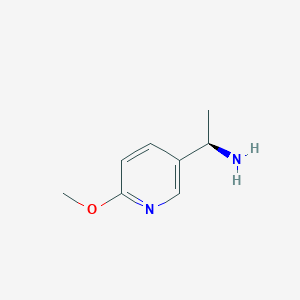
(R)-1-(6-Methoxypyridin-3-yl)ethan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-1-(6-Methoxypyridin-3-yl)ethan-1-amine is a chiral amine compound with a methoxy group attached to the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(6-Methoxypyridin-3-yl)ethan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with 6-methoxypyridine.
Chiral Amine Introduction: The chiral amine group is introduced through a series of reactions, including reduction and amination.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired enantiomer.
Industrial Production Methods
In an industrial setting, the production of ®-1-(6-Methoxypyridin-3-yl)ethan-1-amine may involve:
Large-Scale Synthesis: Utilizing large reactors and optimized reaction conditions to maximize yield and purity.
Catalysts: Employing chiral catalysts to ensure the production of the desired enantiomer.
Automation: Using automated systems for precise control of reaction parameters and efficient purification processes.
Analyse Des Réactions Chimiques
Types of Reactions
®-1-(6-Methoxypyridin-3-yl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups attached to the pyridine ring.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of pyridine N-oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Applications De Recherche Scientifique
®-1-(6-Methoxypyridin-3-yl)ethan-1-amine has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: The compound is utilized in the production of agrochemicals and specialty chemicals.
Mécanisme D'action
The mechanism of action of ®-1-(6-Methoxypyridin-3-yl)ethan-1-amine involves:
Molecular Targets: The compound interacts with specific enzymes or receptors in biological systems.
Pathways: It may modulate signaling pathways by binding to target proteins, leading to changes in cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-1-(6-Methoxypyridin-3-yl)ethan-1-amine: The enantiomer of the compound with similar properties but different biological activity.
6-Methoxypyridine: The parent compound without the chiral amine group.
1-(6-Methoxypyridin-3-yl)ethan-1-amine: The racemic mixture of both enantiomers.
Uniqueness
®-1-(6-Methoxypyridin-3-yl)ethan-1-amine is unique due to its specific chiral configuration, which imparts distinct biological activity and selectivity in various applications.
Propriétés
Formule moléculaire |
C8H12N2O |
|---|---|
Poids moléculaire |
152.19 g/mol |
Nom IUPAC |
(1R)-1-(6-methoxypyridin-3-yl)ethanamine |
InChI |
InChI=1S/C8H12N2O/c1-6(9)7-3-4-8(11-2)10-5-7/h3-6H,9H2,1-2H3/t6-/m1/s1 |
Clé InChI |
QZCQDZMQHCBXQU-ZCFIWIBFSA-N |
SMILES isomérique |
C[C@H](C1=CN=C(C=C1)OC)N |
SMILES canonique |
CC(C1=CN=C(C=C1)OC)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-{[(5-Bromo-2-hydroxyphenyl)methylidene]amino}-2-methylbenzamide](/img/structure/B13622873.png)
![2-[4-[(3-Chlorophenyl)methoxy]-2-fluoro-phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13622874.png)
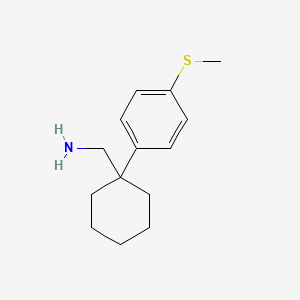
![6-amino-N-[4-(2,4-dioxo-1,3-diazinan-1-yl)-3-methoxyphenyl]hexanamide hydrochloride](/img/structure/B13622886.png)
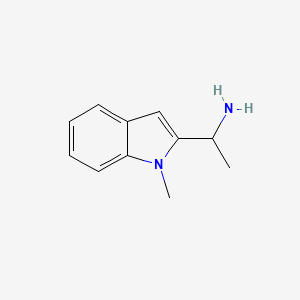

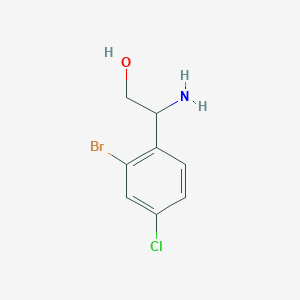
![3-(1H-Benzo[d]imidazol-1-yl)-2-(methylamino)propanoic acid](/img/structure/B13622919.png)
